molecular formula C13H11NO4 B2973233 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid CAS No. 949980-40-9

2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid

Cat. No.: B2973233
CAS No.: 949980-40-9
M. Wt: 245.234
InChI Key: PRUVYXVNYCDREU-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid is a chemical compound with the CAS registry number 949980-40-9 . It has a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol . The compound's structure can be represented by the SMILES notation O=C(O)COC1=CC=C(OC2=NC=CC=C2)C=C1 and its InChIKey is PRUVYXVNYCDREU-UHFFFAOYSA-N . Researchers should handle this material with care. It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The available search results provide this foundational chemical data but do not specify the compound's applications, mechanism of action, or specific research value. As a result, researchers are encouraged to consult the primary scientific literature for detailed pharmacological or biochemical studies involving this compound. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyridin-2-yloxyphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)9-17-10-4-6-11(7-5-10)18-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUVYXVNYCDREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 4 Pyridin 2 Yloxy Phenoxy Acetic Acid

Established Synthetic Pathways for the Core Structure

The construction of the 2-[4-(pyridin-2-yloxy)phenoxy]acetic acid scaffold relies on well-established organic reactions, primarily focusing on the formation of ether bonds.

The most common conventional method for synthesizing the core structure of this compound involves a multi-step process culminating in a Williamson ether synthesis. This pathway can be summarized in two main stages:

Formation of the Diaryl Ether Intermediate: The key precursor, 4-(pyridin-2-yloxy)phenol (B1340588), is typically synthesized via a nucleophilic aromatic substitution reaction. This involves reacting a halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with a dihydroxybenzene like hydroquinone (B1673460) in the presence of a base (e.g., potassium carbonate, sodium hydroxide). The base deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile, displacing the halide on the pyridine (B92270) ring.

Addition of the Acetic Acid Moiety: The resulting 4-(pyridin-2-yloxy)phenol is then subjected to a Williamson ether synthesis. It is treated with an α-haloacetic acid ester, commonly ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. researchgate.net This reaction attaches the ethoxycarbonylmethyl group to the phenolic oxygen. The final step is the hydrolysis of the resulting ester, typically under acidic or basic conditions, to yield the desired this compound.

A representative reaction scheme is detailed in the table below.

StepReactantsReagentsProduct
12-Chloropyridine, HydroquinoneK₂CO₃, DMF4-(Pyridin-2-yloxy)phenol
24-(Pyridin-2-yloxy)phenol, Ethyl bromoacetateK₂CO₃, AcetoneEthyl 2-[4-(pyridin-2-yloxy)phenoxy]acetate
3Ethyl 2-[4-(pyridin-2-yloxy)phenoxy]acetateNaOH(aq), then HCl(aq)This compound

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted synthesis has emerged as a powerful tool for achieving these goals in the synthesis of heterocyclic compounds. nih.govcore.ac.uk

The application of microwave irradiation can significantly accelerate the key bond-forming reactions in the synthesis of this compound. researchgate.net Both the initial nucleophilic aromatic substitution to form the diaryl ether and the subsequent Williamson ether synthesis can be performed in a microwave reactor. The benefits of this approach include:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. mdpi.com

Increased Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher product yields. nih.gov

Enhanced Purity: Cleaner reactions often simplify the purification process, sometimes avoiding the need for column chromatography. nih.gov

Solvent Minimization: The efficiency of microwave heating can enable reactions to be run in smaller volumes of solvent or in more environmentally benign solvents.

MethodTypical Reaction TimeKey Advantage
Conventional HeatingHours to DaysWell-established and scalable
Microwave-AssistedMinutes to HoursRapid, high-yielding, energy-efficient core.ac.ukresearchgate.net

Retrosynthetic Analysis and Identification of Accessible Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a straightforward and logical synthetic plan.

The primary disconnection is made at the ether linkage of the acetic acid side chain, which is a classic C-O bond formation that can be achieved via a Williamson ether synthesis. This disconnection yields two key synthons: the nucleophilic 4-(pyridin-2-yloxy)phenoxide anion and an electrophilic two-carbon unit, such as ethyl bromoacetate.

A second disconnection is then performed on the 4-(pyridin-2-yloxy)phenol intermediate. Breaking the diaryl ether bond suggests a nucleophilic aromatic substitution pathway. This step identifies 2-halopyridine (an electrophile) and hydroquinone (a nucleophile precursor) as the fundamental starting materials.

This analysis confirms that the core structure can be assembled from readily accessible and inexpensive precursors: a 2-halopyridine, hydroquinone, and an ethyl haloacetate.

Derivatization Strategies for Structural Modification and Library Synthesis

To explore structure-activity relationships and develop compound libraries, the this compound scaffold can be modified at several positions.

Functional groups can be introduced onto the aromatic rings either by using substituted starting materials or by direct modification of the final core structure.

Using Substituted Precursors: A diverse library of analogues can be created by starting with substituted 2-halopyridines or substituted hydroquinones. For example, using a 5-chloro-2-bromopyridine or a methylhydroquinone (B43894) in the initial synthetic steps would yield derivatives with substituents on the pyridine or phenoxy rings, respectively. This is often the most efficient method for achieving specific substitution patterns.

Direct Aromatic Substitution: Alternatively, direct electrophilic aromatic substitution can be performed on the pre-formed this compound core. For instance, chlorination of phenoxyacetic acid derivatives can be achieved using various chlorinating agents, allowing for the late-stage introduction of halogen atoms onto the phenoxy ring. google.com

StrategyDescriptionExample
Substituted PrecursorsEmploying functionalized starting materials in the initial synthesis.Reacting 5-methyl-2-chloropyridine with hydroquinone.
Direct SubstitutionModifying the aromatic rings after the core structure is assembled.Chlorination of this compound. google.com

The carboxylic acid group is a versatile functional handle that allows for a wide range of modifications, most commonly esterification and amidation.

Esterification: Esters are readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This reaction is typically performed under reflux conditions. A variety of esters can be synthesized by simply changing the alcohol used in the reaction. This modification can alter the compound's polarity and pharmacokinetic properties.

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation can be achieved through several methods. A common laboratory-scale method involves activating the carboxylic acid with a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the desired amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. google.com

ModificationReagentsFunctional Group Formed
EsterificationAlcohol (e.g., Methanol, Ethanol), H₂SO₄Ester (-COOR) google.comionike.com
Amidation (Coupling)Amine (R-NH₂), EDC, DMAPAmide (-CONHR) nih.gov
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂)Amide (-CONHR) google.com

Heterocyclic Ring Incorporations and Fused Derivatives (e.g., Thiazole (B1198619), Oxadiazole, Dihydropyridine)

The carboxylic acid group of this compound serves as a versatile functional handle for chemical derivatization, enabling the incorporation of various heterocyclic ring systems. These modifications can significantly alter the parent molecule's physicochemical properties and biological activity. Standard synthetic methodologies are employed to transform the acetic acid moiety into key intermediates, which are then cyclized to yield derivatives containing thiazole, 1,3,4-oxadiazole (B1194373), and 1,4-dihydropyridine (B1200194) rings.

1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound typically proceeds through a key intermediate, 2-[4-(pyridin-2-yloxy)phenoxy]acetohydrazide. This hydrazide is prepared by reacting the parent acid or its corresponding ester (e.g., ethyl 2-[4-(pyridin-2-yloxy)phenoxy]acetate) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. researchgate.net

Once the acetohydrazide intermediate is obtained, several methods can be employed for the dehydrative cyclization to form the 1,3,4-oxadiazole ring:

Reaction with Carboxylic Acids: The acetohydrazide can be condensed with various substituted carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). nih.gov This one-pot reaction is an efficient method for producing a range of 2,5-disubstituted-1,3,4-oxadiazoles where one substituent is the 4-(pyridin-2-yloxy)phenoxymethyl group and the other is derived from the chosen carboxylic acid. nih.gov

Reaction with Carbon Disulfide: To synthesize 5-[4-(pyridin-2-yloxy)phenoxymethyl]-1,3,4-oxadiazole-2-thiol, the acetohydrazide is treated with carbon disulfide in a basic alcoholic solution (e.g., potassium hydroxide (B78521) in ethanol). The reaction mixture is refluxed, followed by acidification to yield the target thiol derivative.

Reaction with Acyl Chlorides: An alternative route involves a two-step process where the acetohydrazide is first reacted with an acyl chloride to form a diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent like phosphoryl chloride to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Reactant for Cyclization Resulting Oxadiazole Derivative Structure General Conditions
R-COOH2-(R)-5-{[4-(pyridin-2-yloxy)phenoxy]methyl}-1,3,4-oxadiazolePOCl₃, Reflux
CS₂5-{[4-(pyridin-2-yloxy)phenoxy]methyl}-1,3,4-oxadiazole-2(3H)-thioneKOH, Ethanol, Reflux
R-COCl2-(R)-5-{[4-(pyridin-2-yloxy)phenoxy]methyl}-1,3,4-oxadiazole1. Acylation 2. POCl₃, Reflux

Thiazole Derivatives

The incorporation of a thiazole ring is commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comorganic-chemistry.org To apply this to the derivatization of this compound, a key precursor, 2-[4-(pyridin-2-yloxy)phenoxy]ethanethioamide, is required. This thioamide can be synthesized from the corresponding amide by treatment with a thionating agent like Lawesson's reagent.

The general synthetic approach involves:

Amide Formation: Conversion of this compound to its corresponding amide, 2-[4-(pyridin-2-yloxy)phenoxy]acetamide, by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia (B1221849).

Thioamide Synthesis: Reaction of the resulting acetamide (B32628) with a thionating agent to yield 2-[4-(pyridin-2-yloxy)phenoxy]ethanethioamide.

Cyclocondensation: The thioamide is then reacted with various α-haloketones (e.g., phenacyl bromides) or other α-halo carbonyl compounds in a suitable solvent like ethanol. This cyclocondensation reaction directly furnishes the 2,4-disubstituted thiazole derivatives. nih.gov

An analogous synthesis of pyridine-substituted thiazole hybrids has been reported starting from 2-phenoxy-N-(pyridin-2-yl)acetamide precursors, demonstrating the viability of this approach for creating complex molecules incorporating these three distinct heterocyclic moieties. nih.gov

Thioamide Precursor α-Halo Carbonyl Reactant Resulting Thiazole Derivative Structure
2-[4-(pyridin-2-yloxy)phenoxy]ethanethioamideR-CO-CH₂Br2-{[4-(pyridin-2-yloxy)phenoxy]methyl}-4-(R)-thiazole
2-[4-(pyridin-2-yloxy)phenoxy]ethanethioamideEthyl bromoacetateEthyl 2-({[4-(pyridin-2-yloxy)phenoxy]methyl}thiazol-4-yl)acetate

Dihydropyridine (B1217469) Derivatives

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to construct the 1,4-dihydropyridine (1,4-DHP) core. wikipedia.orgorganic-chemistry.org The reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). alfa-chemistry.com

To incorporate the this compound scaffold into a dihydropyridine ring, the carboxylic acid must first be converted to the corresponding aldehyde, 2-[4-(pyridin-2-yloxy)phenoxy]acetaldehyde. This transformation can be achieved through the reduction of an activated form of the carboxylic acid, such as an ester or an acyl chloride.

The subsequent Hantzsch synthesis would proceed as follows:

A mixture of 2-[4-(pyridin-2-yloxy)phenoxy]acetaldehyde (1 equivalent), ethyl acetoacetate (B1235776) (2 equivalents), and ammonium acetate (1 equivalent) is heated in a solvent such as ethanol or under solvent-free conditions. nih.gov

This condensation reaction assembles the reactants to form the target diethyl 1,4-dihydro-2,6-dimethyl-4-{[4-(pyridin-2-yloxy)phenoxy]methyl}pyridine-3,5-dicarboxylate.

The resulting 1,4-DHP can be subsequently oxidized (aromatized) to the corresponding pyridine derivative if desired. wikipedia.org

Aldehyde Precursor β-Ketoester Nitrogen Source Resulting 1,4-Dihydropyridine Product
2-[4-(pyridin-2-yloxy)phenoxy]acetaldehydeEthyl acetoacetateAmmonium acetateDiethyl 1,4-dihydro-2,6-dimethyl-4-{[4-(pyridin-2-yloxy)phenoxy]methyl}pyridine-3,5-dicarboxylate
2-[4-(pyridin-2-yloxy)phenoxy]acetaldehydeMethyl acetoacetateAmmoniaDimethyl 1,4-dihydro-2,6-dimethyl-4-{[4-(pyridin-2-yloxy)phenoxy]methyl}pyridine-3,5-dicarboxylate

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Although specific experimental spectra for 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid are not widely published, the expected spectral features can be reliably predicted based on its constituent chemical moieties and data from analogous structures.

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The spectrum would be characterized by signals in the aromatic, ether, and carboxylic acid regions. The protons on the pyridine (B92270) and phenoxy rings would appear in the downfield aromatic region (typically δ 6.8–8.2 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets) determined by their position and the electronic influence of adjacent heteroatoms and substituents. The two protons of the methylene (B1212753) group (-CH₂-) are expected to produce a singlet at approximately δ 4.7 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield position, often above δ 10 ppm, and its presence could be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Pyridine Ring Protons6.8 - 8.2Multiplets, Doublets
Phenoxy Ring Protons6.9 - 7.2Multiplets, Doublets
Methylene (-OCH₂CO-)~ 4.7Singlet

The ¹³C NMR spectrum provides complementary information by showing a distinct signal for each unique carbon atom in the molecule. For this compound, the carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of δ 170–175 ppm. The aromatic carbons of the pyridine and phenoxy rings would generate a series of signals between δ 110 and δ 165 ppm, with the carbons directly attached to oxygen atoms (C-O) appearing further downfield. The methylene carbon (-CH₂-) would be observed in the δ 65–70 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)170 - 175
Aromatic (Pyridinyl C-O)160 - 165
Aromatic (Phenoxy C-O)150 - 158
Aromatic (C-H, C-C)110 - 148
Methylene (-OC H₂CO-)65 - 70

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

In the IR spectrum of this compound, a very broad absorption band would be expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700–1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The presence of two different ether linkages (aromatic C-O-aromatic and aliphatic C-O-aromatic) would give rise to characteristic C-O-C stretching bands, typically found in the 1200–1300 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions. Vibrations associated with the aromatic rings, such as C=C stretching, would appear in the 1450–1600 cm⁻¹ region, while C-H stretching from the rings would be observed just above 3000 cm⁻¹.

Raman spectroscopy would provide complementary data. While the O-H stretch is often weak in Raman, the symmetric C=O stretch and the aromatic ring breathing modes would be expected to show strong signals.

Table 3: Key Expected Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid2500 - 3300 (Broad)
Aromatic C-H StretchPyridine/Phenoxy Rings3000 - 3100
C=O StretchCarboxylic Acid1700 - 1730 (Strong)
C=C StretchAromatic Rings1450 - 1600
Asymmetric C-O-C StretchAryl Ethers1200 - 1300
Symmetric C-O-C StretchAryl Ethers1000 - 1100

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of molecular fragmentation, which provides structural clues.

For this compound (molecular formula C₁₃H₁₁NO₄), the monoisotopic mass is 245.0688 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition. In typical analyses, the molecule would be observed as various adducts, such as the protonated molecule [M+H]⁺ at m/z 246.0761 or the deprotonated molecule [M-H]⁻ at m/z 244.0615. uni.lu

Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. Plausible fragmentation pathways for the [M+H]⁺ ion would include:

Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH) or 59 Da (-CH₂COOH).

Cleavage of the ether bonds: Fragmentation at the C-O linkages connecting the two aromatic rings or the phenoxy ring and the acetic acid moiety, leading to characteristic fragment ions corresponding to the pyridin-2-yloxy and phenoxyacetic acid substructures.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

Ion/AdductPredicted m/z
[M]⁺245.0683
[M+H]⁺246.0761
[M+Na]⁺268.0580
[M-H]⁻244.0615

Integration of Spectroscopic Data with Quantum Chemical Calculations for Structural Insights

To achieve the highest level of confidence in structural assignment and to understand the molecule's conformational preferences, experimental spectroscopic data are often integrated with quantum chemical calculations. Methods like Density Functional Theory (DFT) are commonly used to predict the properties of molecules. nih.govnih.gov

For this compound, a computational study would typically involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional conformation of the molecule. This can provide insights into properties such as the dihedral angles between the aromatic rings.

Prediction of Spectroscopic Parameters: Using the optimized geometry to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman).

Correlation and Refinement: Comparing the calculated spectra with experimental data. A strong correlation between the predicted and observed values provides powerful validation for the structural assignment. nih.gov Discrepancies can point to specific conformational or electronic effects that warrant further investigation.

This integrated approach is particularly valuable for complex molecules where spectral interpretation may be ambiguous based on empirical data alone, allowing for a more robust and detailed characterization. nih.gov

Structure Activity Relationships Sar and Mechanistic Investigations in Biological Systems

Elucidation of Pharmacophoric Requirements and Active Moieties

The core structure of 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid comprises three key moieties that are essential for its biological activity: the pyridin-2-yloxy group, the central phenoxy ring, and the acetic acid side chain. This arrangement is characteristic of aryloxyphenoxypropionate (AOPP) herbicides.

The phenoxypropionate portion is a critical pharmacophore. The carboxylic acid group, or a group that can be readily metabolized to a carboxylic acid, is vital for binding to the target enzyme. Furthermore, the stereochemistry at the chiral center of the propionate (B1217596) group is a determining factor for herbicidal activity, with the (R)-enantiomer typically being the more active form. Molecular modeling studies have proposed an "active conformation" for the (R)-2-phenoxypropionic acid moiety, where the methyl group is distal to the phenoxy fragment. This conformation is less accessible to the inactive (S)-enantiomer due to steric hindrance.

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by the introduction of various substituents on the aromatic rings.

The electronic properties of substituents on the aromatic rings are pivotal in determining the herbicidal potency. The presence of electron-withdrawing groups , such as a trifluoromethyl (-CF3) group, on the pyridine (B92270) ring is often essential for high herbicidal activity. nih.gov These groups can influence the electronic distribution within the molecule, potentially enhancing its interaction with the target enzyme. For instance, studies on related pyridazine (B1198779) derivatives have shown that an electron-withdrawing group at the para-position of the benzene (B151609) ring is crucial for high herbicidal activity. nih.gov This suggests that a lower electron density in certain regions of the molecule may be favorable for binding.

The spatial arrangement of substituents, or positional isomerism, has a profound impact on the biological response. Studies on quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have revealed that the herbicidal activity is strongly influenced by the spatial position of substituent groups. mdpi.com For instance, introducing a single electron-withdrawing group at the 6-position of the quinazolin-4-one ring was found to be essential for improving herbicidal activity, highlighting the importance of the substituent's location. mdpi.com

Similarly, in a study of 2-picolinic acid herbicides, the position of substituents on a phenyl ring attached to a pyrazole (B372694) fragment was critical. Substituents at the 2 and 4 positions of the phenyl ring resulted in superior inhibitory activity compared to those at the 3 position. nih.gov This underscores the principle that the precise geometric fit of the molecule within the active site of its target enzyme is a key determinant of its efficacy.

Mechanistic Insights into Molecular Target Interactions

The herbicidal action of this compound and its derivatives is primarily attributed to the inhibition of specific enzymes that are vital for plant growth and development.

A primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a loss of membrane integrity and ultimately, plant death.

Molecular docking studies have provided insights into the interaction between AOPP herbicides and the carboxyl-transferase (CT) domain of ACCase. nih.gov These studies suggest that the herbicide molecule binds to the active site of the enzyme, preventing its normal function. Key interactions can include hydrogen bonding and π-π stacking between the herbicide and specific amino acid residues within the active site. nih.gov For example, Ser-698 has been identified as forming a hydrogen bond with docked ligands, while Tyr-728 can engage in π-π stacking interactions. nih.gov The stereochemistry of the herbicide is critical, as the active site is stereoselective for the herbicidally active (R)-enantiomer.

Compound ClassTarget EnzymeMechanism of ActionKey Interactions
Aryloxyphenoxypropionates (AOPPs)Acetyl-CoA Carboxylase (ACCase)Inhibition of the carboxyl-transferase (CT) domain, disrupting fatty acid biosynthesis.Hydrogen bonding (e.g., with Ser-698), π-π stacking (e.g., with Tyr-728). nih.gov

In addition to ACCase inhibition, derivatives containing a phenoxypyridine scaffold have been shown to inhibit Protoporphyrinogen (B1215707) Oxidase (PPO). mdpi.com PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. lsuagcenter.comunl.eduucanr.edu This reactive oxygen species causes rapid peroxidation of lipids and proteins, leading to membrane disruption and cell death, a phenomenon observed as rapid tissue necrosis or "bleaching". lsuagcenter.comunl.eduucanr.edu

Molecular docking studies of phenoxypyridine derivatives with PPO have revealed potential binding modes. For example, the benzene ring of a compound can form a π-π stacking interaction with a phenylalanine residue (e.g., PHE-392), while other parts of the molecule, such as a trifluoromethyl group, can form hydrogen bonds with other residues like arginine (e.g., ARG-98). nih.gov These interactions anchor the inhibitor in the active site, preventing the substrate from binding and being oxidized.

Compound ClassTarget EnzymeMechanism of ActionKey Interactions
Phenoxypyridine DerivativesProtoporphyrinogen Oxidase (PPO)Inhibition of the enzyme leads to the accumulation of protoporphyrinogen IX and subsequent light-dependent generation of reactive oxygen species. lsuagcenter.comunl.eduucanr.eduπ-π stacking (e.g., with PHE-392), hydrogen bonding (e.g., with ARG-98). nih.gov

Proposed Mechanisms in Antimicrobial and Cytotoxic Activities (e.g., Intramolecular Hydrogen Bonding)

The unique structural arrangement of this compound, which features a pyridine ring, a phenoxy group, and an acetic acid moiety, allows for specific intramolecular interactions that are believed to be crucial for its biological activity. One of the key proposed mechanisms is the formation of an intramolecular hydrogen bond.

This hydrogen bond can form between the carboxylic acid proton and the nitrogen atom of the pyridine ring, or potentially with one of the ether oxygen atoms. This interaction could lead to a more planar and rigid conformation of the molecule. Such conformational rigidity is often a critical factor in how a molecule docks with and binds to its biological target. By locking the molecule into a specific three-dimensional shape, the binding affinity and selectivity for a particular receptor or enzyme can be significantly enhanced.

In the context of antimicrobial activity, this stabilized conformation might allow the molecule to interact more effectively with microbial targets, such as enzymes involved in cell wall synthesis or DNA replication. For its cytotoxic effects, a rigid structure could facilitate intercalation into DNA or binding to the active site of enzymes critical for cancer cell proliferation.

Research on structurally related compounds supports the importance of such intramolecular hydrogen bonds in enhancing biological activity. For instance, studies on other heterocyclic compounds have demonstrated that the ability to form these internal hydrogen bonds correlates with increased antimicrobial and cytotoxic efficacy.

Analysis of Interactions with Other Biological Targets and Receptors

Beyond the general proposed mechanisms, the specific interactions of this compound with biological targets are an area of active investigation. The diverse chemical features of the molecule suggest that it may interact with a variety of receptors and enzymes.

The pyridine ring, a common motif in many biologically active compounds, can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking with the aromatic residues of amino acids in a protein's binding pocket. The phenoxyacetic acid portion of the molecule is a known structural motif in a class of herbicides, suggesting that it might interact with plant-specific enzymes, although its activity in other biological systems is being explored.

Computational docking studies and experimental binding assays are being employed to identify potential protein targets. These studies can help to predict and confirm how the molecule orients itself within the binding site of a receptor and which specific amino acid residues it interacts with. Understanding these interactions at the atomic level is fundamental to elucidating the compound's mechanism of action and for the rational design of more potent and selective derivatives.

The following table summarizes the potential interactions based on the structural components of this compound:

Molecular MoietyPotential Biological InteractionImplication for Activity
Pyridine Ring π-π stacking with aromatic amino acids, Hydrogen bonding with receptor sites.Enhances binding affinity and selectivity for target proteins.
Phenoxy Group Hydrophobic interactions within the binding pocket.Contributes to the overall binding energy and stability of the molecule-target complex.
Acetic Acid Group Ionic interactions and hydrogen bonding with positively charged or polar residues.Can act as a key anchoring point within the active site of an enzyme or receptor.
Ether Linkages Hydrogen bond acceptors.Provides additional points of interaction to stabilize the binding.

Further research, including co-crystallization studies of the compound with its biological targets, will be invaluable in providing a definitive picture of its mode of action and in guiding the development of new therapeutic agents based on this chemical scaffold.

Computational and Theoretical Studies of 2 4 Pyridin 2 Yloxy Phenoxy Acetic Acid and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone in the computational analysis of 2-[4-(pyridin-2-yloxy)phenoxy]acetic acid, providing fundamental insights into its electronic structure and molecular geometry. These studies typically employ hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between computational cost and accuracy.

Research on a closely related analog, pyridin-2-yl oxyacetic acid, utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set for geometry optimization. researchgate.net This level of theory is instrumental in predicting the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. The calculated geometric parameters often show excellent agreement with experimental data where available, validating the computational model.

Furthermore, DFT calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Selected DFT-Calculated Properties

Property Description Typical Findings
Optimized Geometry Prediction of bond lengths, bond angles, and dihedral angles at the lowest energy state. Provides a 3D model of the molecule's most stable conformation.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates the molecule's chemical reactivity and stability.
NBO Analysis Examines charge delocalization and donor-acceptor interactions within the molecule. Reveals the nature and strength of intramolecular bonding and stability.

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in identifying electrophilic and nucleophilic sites. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. For this compound and its analogs, QTAIM is employed to identify and quantify non-covalent interactions, such as hydrogen bonds, which play a vital role in their crystal packing and biological activity.

QTAIM analysis involves locating the bond critical points (BCPs) in the electron density (ρ). The properties at these BCPs, including the electron density itself, its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of the interaction strength and nature.

In studies of pyridin-2-yl oxyacetic acid, QTAIM has been used to characterize both intra- and intermolecular hydrogen bonds, such as C–H···O and N–H···O interactions. researchgate.net The analysis of topological parameters at the BCPs allows for a clear distinction between shared (covalent) and closed-shell (non-covalent) interactions. For hydrogen bonds, a positive value of the Laplacian of the electron density (∇²ρ > 0) and a small value of the electron density (ρ) at the BCP are characteristic indicators. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of this compound and its interactions with its environment, complementing the static picture obtained from quantum chemical calculations. These simulations model the atomic motions of the system over time, offering insights into conformational flexibility and the stability of ligand-protein complexes.

For analogs like pyridin-2-yl oxyacetic acid, MD simulations have been performed to assess the stability of the compound when docked into the active site of a target protein. researchgate.net By simulating the system for several nanoseconds, researchers can observe the evolution of the ligand's conformation and its interactions with key amino acid residues.

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the simulation. A stable RMSD suggests that the system has reached equilibrium. The root-mean-square fluctuation (RMSF) is also analyzed to identify flexible regions of the protein and the ligand. Furthermore, the number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation to assess the stability of their binding. researchgate.net

Molecular Docking Studies for Ligand-Receptor Binding Prediction and Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. For this compound and its derivatives, docking studies are crucial for understanding their potential biological activity by identifying plausible binding modes and estimating binding affinities.

These studies involve computationally placing the ligand into the binding site of a target protein and scoring the different poses based on a scoring function that approximates the binding free energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For instance, docking studies on pyridin-2-yl oxyacetic acid derivatives have been conducted to explore their binding mechanisms with specific target proteins. researchgate.net The analysis of the docked poses can identify the crucial amino acid residues involved in the binding, providing a basis for the rational design of more potent analogs. The binding affinity is often reported as a docking score or an estimated binding energy (e.g., in kcal/mol), with lower values typically indicating stronger binding.

Reactivity Studies and Potential Energy Surface (PES) Analysis

Computational studies on the reactivity of this compound and its analogs often involve the analysis of global and local reactivity descriptors derived from DFT. These descriptors help in predicting the reactive sites of the molecule. The Molecular Electrostatic Potential (MEP) surface is a valuable tool in this context, as it visually represents the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack.

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. PES analysis is employed to study reaction mechanisms, identify transition states, and calculate activation energies. While specific PES studies for this compound are not widely documented in the provided search results, the methodologies are well-established for similar compounds. researchgate.net Such analyses would be critical for understanding its chemical transformations and metabolic pathways.

Investigation of Solvent Effects on Molecular Properties and Interactions

The surrounding solvent can significantly influence the properties and behavior of a molecule. Computational methods, particularly those based on DFT, can incorporate the effects of a solvent either explicitly, by including individual solvent molecules, or implicitly, using a continuum model like the Polarizable Continuum Model (PCM).

For derivatives of pyridin-2-yl oxyacetic acid, the effect of different solvents on its electronic properties, such as the UV-Vis absorption spectrum, has been investigated. researchgate.net By performing calculations in various solvents, researchers can predict how the polarity of the environment affects the electronic transitions and, consequently, the observed spectra. These studies are essential for correlating computational results with experimental data, which are often obtained in solution. The choice of solvent can also impact the conformational preferences and reactivity of the molecule. researchgate.net

Analytical Methodologies for Quantitative and Qualitative Research of 2 4 Pyridin 2 Yloxy Phenoxy Acetic Acid

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds like 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid. It offers robust separation and quantification capabilities.

HPLC coupled with Diode Array Detection (DAD) or a standard Ultraviolet (UV) detector is a widely used method for the quantitative analysis of phenoxyacetic acid derivatives. deswater.commdpi.com The chromophores within the this compound structure, specifically the pyridine (B92270) and phenoxy rings, allow for strong UV absorbance, making this a suitable detection method. deswater.com

For analysis, a reversed-phase HPLC system is typically employed, using a C18 column to separate the analyte from other matrix components. deswater.commdpi.com The mobile phase often consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. deswater.comsemanticscholar.org The UV detector is set to a wavelength of maximum absorbance for the compound, which for similar phenoxyacetic acids is often in the range of 280-285 nm. deswater.com Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve prepared from standards of known concentrations. nih.gov

Table 1: Illustrative HPLC-UV/DAD Parameters for Analysis of Phenoxyacetic Acid Analogs

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) deswater.com
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 80:19.5:0.5, v/v/v) deswater.com
Flow Rate 1.0 mL/min deswater.com
Detection Wavelength ~283 nm deswater.com
Column Temperature 40°C deswater.com

| Injection Volume | 20-100 µL deswater.com |

This table presents typical starting conditions for method development based on similar compounds.

For highly sensitive and selective analysis, particularly at trace concentrations or for metabolite identification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govlcms.cz This technique combines the powerful separation of HPLC with the definitive identification and quantification capabilities of mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated on an LC column. The eluent is then directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules of the analyte. nih.gov Because this compound possesses a carboxylic acid group, it is readily ionized in negative ESI mode. nih.gov

Tandem mass spectrometry (MS/MS) is used for quantification, operating in Multiple Reaction Monitoring (MRM) mode. epa.govmdpi.com In MRM, a specific parent ion (precursor ion) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. epa.gov This high selectivity allows for the detection of the compound at very low levels, often in the nanogram per liter (ng/L) range, making it ideal for analyzing environmental samples or biological fluids for metabolite profiling. lcms.czsci-hub.se

Table 2: Predicted Mass Spectrometry Parameters for this compound

Parameter Predicted Value
Molecular Formula C₁₃H₁₁NO₄ uni.lu
Monoisotopic Mass 245.0688 Da uni.lu
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion [M-H]⁻ m/z 244.06 uni.lu

| Potential Product Ions | Dependent on fragmentation pattern |

Data based on the compound's chemical structure and typical behavior of similar molecules in a mass spectrometer. uni.lu

Gas Chromatography (GC) with Selective Detectors for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since this compound is a carboxylic acid with low volatility, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. deswater.com This typically involves esterification of the carboxylic acid group.

While this compound itself is not halogenated, the GC-Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. This technique would be primarily applicable to halogenated analogs or derivatives of the target compound. For instance, if a chlorinated or brominated version of the molecule were being studied, GC-ECD would offer excellent sensitivity for its detection after conversion to a suitable ester. The ECD is sensitive to compounds that can "capture" electrons, and halogens greatly enhance this property.

GC coupled with Mass Spectrometry (GC-MS) provides definitive identification and quantification of the derivatized analyte. epa.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a characteristic fragmentation pattern, or "fingerprint," that can be used for unambiguous identification by comparing it to a spectral library or a known standard. epa.gov

For quantitative analysis, the GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the derivatized analyte are monitored. This increases sensitivity and selectivity compared to scanning the full mass range. epa.gov Derivatization is a critical step, with reagents like silylating agents being used to create volatile derivatives. scilit.com

Advanced Sample Preparation Techniques for Diverse Research Matrices

The quality of analytical results is heavily dependent on the sample preparation process, which aims to isolate and concentrate the analyte of interest while removing interfering substances from the matrix (e.g., soil, water, plasma).

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from liquid samples. nih.gov For acidic compounds like this compound, a polymeric sorbent or a C18-bonded silica (B1680970) cartridge can be effective. nih.gov The process involves adjusting the sample pH to ensure the analyte is in a neutral form to retain it on the sorbent, washing away interferences, and then eluting the analyte with a small volume of an organic solvent. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. For acidic analytes, the pH of the aqueous sample is lowered to below the compound's pKa, protonating the carboxylic acid and making it more soluble in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). deswater.com The organic layer containing the analyte is then collected, and the solvent is evaporated and reconstituted in a suitable solvent for analysis.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This is a modification of LLE where a high concentration of salt (e.g., sodium chloride) is added to the aqueous sample. deswater.com The salt increases the ionic strength of the aqueous phase, decreasing the solubility of the analyte and promoting its transfer into a water-miscible organic solvent like acetonitrile. deswater.com This method can be fast and efficient, achieving high recovery rates. deswater.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Acetic Acid
Sodium Chloride
Ethyl Acetate

Extraction Methods (e.g., Sonication-Assisted Solvent Extraction)

Effective extraction is a critical first step to isolate this compound from complex sample matrices such as soil, water, or biological tissues. Sonication-Assisted Solvent Extraction (SASE), also known as Ultrasound-Assisted Extraction (UAE), is a widely used technique that offers high efficiency and reduced extraction times compared to conventional methods. ijpsonline.comnih.gov

Several factors influence the effectiveness of UAE, including the choice of solvent, temperature, sonication time, and power. For phenoxyacetic acids, polar solvents or mixtures are typically employed. Methanol, for instance, has been shown to be effective in extracting phenolic compounds under ultrasonic conditions. ijpsonline.comnih.gov The optimization of these parameters is essential to maximize the recovery of the target compound while minimizing the co-extraction of interfering substances. nih.govmdpi.com Compared to traditional methods, UAE can reduce extraction time by over 90% while significantly improving yield. mdpi.com

ParameterDescriptionTypical Range/ValueImpact on Extraction Efficiency
SolventThe liquid used to dissolve the target analyte from the sample matrix.Methanol, Acetone, Dichloromethane ijpsonline.comnih.govSolvent polarity should match the analyte. Methanol is often effective for polar phenoxy acids. nih.gov
TemperatureThe temperature at which the extraction is performed.30°C - 80°C nih.govHigher temperatures increase solubility and solvent diffusion but can degrade thermally sensitive compounds. An optimum temperature exists beyond which yield may decrease. nih.gov
TimeThe duration of the sonication process.10 - 60 minutes ijpsonline.commdpi.comLonger times generally increase yield up to a point of equilibrium.
FrequencyThe frequency of the ultrasound waves.20 - 40 kHz nih.govmdpi.comAffects the size of cavitation bubbles and the intensity of their collapse.
PowerThe amount of energy delivered by the ultrasonic probe.100 - 500 W nih.govHigher power increases cavitation intensity, enhancing extraction, but excessive power can cause analyte degradation.

Derivatization Strategies for GC Analysis (e.g., Methylation)

Gas chromatography is a preferred method for the separation and analysis of volatile and thermally stable compounds. However, this compound, like other phenoxyacetic acids, is a polar, non-volatile compound due to its carboxylic acid group. psu.edu This polarity leads to poor peak shape and potential adsorption on the GC column. To overcome these limitations, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar derivative. psu.eduresearchgate.net

Alkylation, specifically methylation, is the most common derivatization strategy for carboxylic acids prior to GC analysis. nih.govgcms.cz This process replaces the active hydrogen in the carboxyl group with a methyl group, forming a methyl ester. gcms.cz The resulting ester is significantly more volatile and less polar, making it suitable for GC analysis. psu.edu

Several reagents can be used for methylation. Trimethylsilyldiazomethane is a rapid and efficient methylating agent that has been successfully used for the analysis of phenoxy acid herbicides in vegetation samples. nih.gov Another common approach involves using a solution of boron trifluoride (BF3) in methanol. psu.edu The sample is heated with the reagent, which catalyzes the esterification reaction. psu.edu The choice of derivatizing agent depends on factors such as reaction speed, efficiency, and potential for side reactions. gcms.cz Following derivatization, the resulting methyl esters can be sensitively analyzed by GC coupled with a mass-selective detector (MSD) for definitive identification and quantification. nih.gov

Reagent ClassSpecific Reagent ExampleTarget Functional GroupDerivative FormedGeneral Reaction Conditions
AlkylationTrimethylsilyldiazomethane nih.govCarboxylic AcidMethyl EsterRapid reaction at room temperature. nih.gov
Alkylation/EsterificationBoron Trifluoride (BF3) in Methanol psu.eduCarboxylic AcidMethyl EsterHeating required (e.g., 70°C for 30 minutes). psu.edu
AlkylationPentafluorobenzyl bromide (PFBBr) gcms.czCarboxylic AcidPentafluorobenzyl EsterOften used for trace analysis with Electron Capture Detection (ECD). gcms.cz
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.netCarboxylic Acid, PhenolsTrimethylsilyl (TMS) EsterForms volatile and thermally stable derivatives. gcms.cz

Information regarding the environmental fate and biotransformation of this compound is not available in publicly accessible academic and scientific literature.

Following a comprehensive search of academic databases and scientific literature, no specific research studies or data sets were identified for the chemical compound "this compound." Consequently, it is not possible to provide a detailed and scientifically accurate article on its environmental fate and biotransformation as requested in the provided outline.

The conducted searches aimed to find information on the following aspects of the compound:

Microbial degradation kinetics and mechanisms in soil and aquatic systems

Photodegradation pathways and half-lives in aqueous environments

Hydrolysis stability and pH-dependent degradation

Leaching potential in various soil types

Sorption and partitioning to sediment and organic matter

While general information exists for structurally related classes of compounds, such as phenoxyacetic acids and other pyridinyloxy herbicides, the strict requirement to focus solely on "this compound" prevents the extrapolation of data from these other chemicals. Such extrapolation would not be scientifically rigorous and would violate the core instructions of the request.

Therefore, the specific, detailed research findings and data tables required to populate the requested article sections are not available.

Environmental Fate and Biotransformation in Academic Investigations

Metabolite Identification and Characterization in Environmental and Biological Systems

No peer-reviewed studies detailing the identification and characterization of metabolites of 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid in either environmental or biological systems were found.

Analysis of Pyridyl Ether Linkage Cleavage Products

There is no available research that investigates the cleavage of the pyridyl ether linkage of this compound and characterizes the resulting products.

Investigation of Conjugation Pathways (e.g., Glucoside Conjugates)

No studies have been published that investigate the potential for this compound or its metabolites to undergo conjugation reactions, such as the formation of glucoside conjugates, in biological systems.

Applications of 2 4 Pyridin 2 Yloxy Phenoxy Acetic Acid in Research and Development

Development of Novel Herbicidal Agents and Exploration of Crop Protection Strategies

The phenoxyacetic acid structural motif is a well-established pharmacophore in the agrochemical industry, and 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid serves as a key building block in the synthesis of new herbicidal agents. Aryloxyphenoxypropionates (APPs), a closely related class, are known to act by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme in monocotyledonous plants, which is crucial for fatty acid biosynthesis. nih.govresearchgate.netresearchgate.net Derivatives based on the phenoxyacetate (B1228835) structure have also demonstrated significant herbicidal activity. nih.gov

Research into this area focuses on synthesizing novel derivatives and evaluating their efficacy against various weed species. For instance, studies on related pyrimidinyloxyphenoxypropionate derivatives showed good herbicidal activities against barnyard grass at concentrations of 100 mg/L. researchgate.net Similarly, novel 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have shown high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L. nih.gov The strategy often involves modifying the pyridine (B92270) ring or the acetic acid side chain to optimize potency and selectivity. This exploration is part of a broader effort to develop new crop protection strategies and manage weed species that have developed resistance to existing synthetic auxin herbicides. uwa.edu.au For example, a scaffold-hopping strategy based on the commercial herbicide haloxyfop (B150297) led to the discovery of a highly potent herbicidal lead compound, 3-(2-pyridinyl)-benzothiazol-2-one. nih.gov

Compound ClassTarget WeedActivity/ConcentrationSource
4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetatesDigitaria sanguinalis L.High activity at 50-100 mg/L nih.gov
Substituted pyrazolo[3,4-d] pyrimidin-4-yloxy phenoxy acetatesBrassica napus L.100% root growth inhibition at 100 mg/L nih.gov
Substituted pyrazolo[3,4-d] pyrimidin-4-yloxy phenoxy acetatesEchinochloa crusgalli L.98.1-100% root growth inhibition at 100 mg/L nih.gov
3-(2-pyridinyl)-benzothiazol-2-one derivatives (I-01, I-09)Amaranthus retroflex, Abutilon theophrastiComplete growth inhibition at 75 g ha⁻¹ nih.gov

Investigations in Medicinal Chemistry and Drug Discovery Platforms

The pyridine and phenoxyacetic acid moieties are recognized as privileged structures in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov This has prompted extensive research into the therapeutic potential of this compound and its derivatives.

Derivatives of pyridine have shown significant potential as antimicrobial and antimycobacterial agents. mdpi.com Research has demonstrated that compounds incorporating the pyridine scaffold can be effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govfrontiersin.org For example, certain 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org Novel amides combining pyridine-4-carbohydrazide with other antimicrobial agents exhibited potent antimycobacterial activity, with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, outperforming the standard drug isoniazid (B1672263) in some cases. nih.gov The lipophilicity of the molecule appears to play a role, as derivatives with long alkyl chains have shown enhanced activity, possibly by facilitating passage through the lipid-rich mycobacterial cell wall. researchgate.net

Compound ClassTarget OrganismActivity (MIC)Source
Pyridine-4-carbohydrazide derivativesMycobacterium tuberculosis≤0.25 μM nih.gov
4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridineDrug-resistant M. tuberculosis CIBIN 11210x more active than isoniazid researchgate.net
Thiazolo[4,5-b]pyridine-2-one derivativesBacillis subtilis0.007 µg/mL researchgate.net
Thiazolo[4,5-b]pyridine-2-one derivativesEscherichia coli0.49–0.98 µg/mL researchgate.net

Derivatives of this compound have been synthesized and evaluated for their ability to lower lipid levels in the blood. A novel series of 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives were tested for in vivo hypolipidemic activity using a high-fat-diet-induced hyperlipidemia model in rats. researchgate.netnih.gov Several of these compounds demonstrated significant antihyperlipidemic effects. researchgate.netnih.gov The treated groups showed a notable decrease in serum total cholesterol (TCH), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), along with an increase in high-density lipoprotein (HDL) levels. researchgate.net

The potential of pyridine derivatives as anticancer agents has been an active area of research. Various studies have evaluated the cytotoxic effects of compounds derived from or related to the this compound scaffold against a range of human cancer cell lines. For example, certain pyran and pyridine derivatives have been tested against gastric (NUGC), colon (DLD1), and liver (HA22T, HEPG2) cancer cell lines. researchgate.net In another study, new acetoxycoumarin derivatives were evaluated for cytotoxicity against A549 human lung cancer and CRL 1548 rat liver cancer cells. nih.gov One derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), showed the highest activity, with a 50% lethal dose (LD50) of 48.1 μM in the A549 lung cancer cell line after 48 hours of treatment. nih.gov

CompoundCell LineActivity (LD50)Source
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)48.1 μM nih.gov
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (Liver Cancer)45.1 μM nih.gov
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)89.3 μM nih.gov

Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes. mdpi.com Research has focused on designing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com A study on novel phenoxy acetic acid derivatives identified compounds with significant COX-2 inhibition, with IC50 values in the range of 0.06–0.09 μM. mdpi.com In in vivo anti-inflammatory assays, these compounds showed a significant reduction in paw thickness (up to 63.35%) and paw weight (up to 68.26%) in carrageenan-induced rat paw edema models. mdpi.com Furthermore, these derivatives effectively lowered the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2) by over 60%. mdpi.com

Utilization as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct biological applications, this compound is a valuable chemical intermediate. clearsynth.com Its structure provides a versatile platform that can be readily modified to synthesize more complex organic molecules. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the aromatic rings can undergo substitution reactions. For example, related 2-(4-formylphenoxy)acetic acid derivatives have been used as starting materials to synthesize complex hydrazones by reacting them with various hydrazides. mdpi.com This utility as a foundational building block allows chemists to construct larger, more intricate molecules for further investigation in drug discovery and materials science.

Application as Research Probes for Studying Biological Pathways and Enzyme Inhibition

Extensive literature searches did not yield specific studies detailing the application of this compound as a research probe for the investigation of biological pathways or for enzyme inhibition studies. While related compounds in the broader class of phenoxyacetic acids have been investigated for various biological activities, including herbicidal action through the inhibition of acetyl-coenzyme A carboxylase and as selective COX-2 inhibitors, no such research has been published for this compound itself.

As a result, there are no detailed research findings or data tables on its use in studying biological mechanisms or as an enzyme inhibitor to report at this time. The scientific community has not yet published research that utilizes this specific chemical compound as a tool to explore these areas.

Future Research Perspectives and Methodological Advancements

Exploration of Novel and More Sustainable Synthetic Routes

The synthesis of diaryl ethers and their derivatives is a cornerstone of organic chemistry. For a compound like 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid, traditional synthesis might involve Ullmann condensation or other coupling reactions, which can sometimes require harsh conditions and stoichiometric amounts of copper catalysts. Future research should focus on the development of novel and more sustainable synthetic pathways.

Key Research Directions:

Catalyst Development: Investigating the use of more efficient and environmentally benign catalysts, such as those based on abundant metals like iron or copper nanoparticles, for the etherification step.

Green Chemistry Approaches: Exploring the use of greener solvents (e.g., water, supercritical CO2) and energy sources (e.g., microwave irradiation, sonication) to reduce the environmental impact of the synthesis. organic-chemistry.org

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A comparative table of potential synthetic routes is presented below:

Synthetic RouteCatalystSolventAdvantagesDisadvantages
Traditional Ullmann CondensationCopper powderHigh-boiling polar solvents (e.g., DMF, pyridine)Well-established methodHarsh reaction conditions, stoichiometric copper, difficult purification
Palladium-Catalyzed C-O CouplingPalladium complexes with specialized ligandsToluene, DioxaneMilder conditions, broader substrate scopeExpensive catalyst, ligand sensitivity
Copper-Catalyzed C-O Coupling (Modern)Copper(I) salts with ligands (e.g., phenanthroline)DMSO, TolueneCheaper catalyst than palladium, good yieldsLigand may be required, optimization needed
Nucleophilic Aromatic Substitution (SNAr)None (if activated substrate)Polar aprotic solvents (e.g., DMSO, DMF)Catalyst-freeRequires electron-withdrawing groups on the pyridine (B92270) ring

Application of Advanced Computational Modeling for Predictive Activity and Selectivity

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of a molecule's properties and biological activities before its synthesis. For this compound, a range of computational techniques could be applied to guide its future development.

Potential Applications:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of this compound and its analogues with their potential herbicidal or medicinal activities. This can help in designing new derivatives with enhanced potency.

Molecular Docking: Performing molecular docking studies to predict the binding affinity and mode of interaction of the compound with known biological targets of phenoxyacetic acids (e.g., auxin-binding proteins in plants) or other potential targets. nih.gov

Density Functional Theory (DFT) Calculations: Using DFT to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule, which can provide insights into its mechanism of action.

Pharmacophore Modeling: Creating pharmacophore models based on the structural features of known active compounds with similar scaffolds to identify the key elements responsible for biological activity and to screen virtual libraries for new potential applications.

Development of Ultrasensitive and Highly Selective Analytical Techniques for Complex Matrices

The ability to detect and quantify a chemical compound in complex environmental or biological samples is crucial for understanding its fate, transport, and impact. Future research should focus on developing robust analytical methods for this compound.

Methodological Advancements:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing a highly sensitive and selective LC-MS/MS method for the trace-level detection of the compound in soil, water, and biological tissues. nih.govnih.govresearchgate.net This would involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy). waters.comlcms.cz

Sample Preparation Techniques: Exploring advanced sample preparation techniques, such as solid-phase extraction (SPE) with novel sorbents or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to efficiently extract and clean up the analyte from complex matrices prior to analysis.

Biosensors: Investigating the development of biosensors, potentially based on antibodies or enzymes, for the rapid and on-site detection of the compound.

A table outlining a hypothetical LC-MS/MS method for the analysis of the compound is provided below:

ParameterCondition
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid
Gradient10-90% B over 10 minutes
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative
Precursor Ion (m/z)[M+H]+ or [M-H]-
Product Ions (m/z)To be determined through fragmentation studies
Collision EnergyOptimized for maximum signal intensity

In-depth Investigation of Undiscovered Biological Targets and Elucidation of Novel Modes of Action

The biological activity of a compound is determined by its interaction with specific molecular targets. While the phenoxyacetic acid moiety suggests a potential for auxin-like activity in plants, the presence of the pyridin-2-yloxy group could confer novel biological properties.

Areas for Investigation:

Target Identification: Employing techniques such as affinity chromatography, activity-based protein profiling, and in silico target prediction to identify the specific proteins that this compound binds to in various organisms. nih.govresearchgate.netunipi.it

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays should be conducted to elucidate the molecular mechanism by which the compound exerts its biological effect.

Comparative Genomics and Proteomics: Using "omics" approaches to compare the changes in gene and protein expression in organisms treated with the compound, which can provide clues about its mode of action and potential off-target effects.

Exploration of Antimicrobial and Antiviral Potential: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. mdpi.com Future studies should screen this compound for activity against a panel of pathogenic bacteria, fungi, and viruses.

Contribution to Combating Emerging Agricultural and Health Challenges

The unique chemical structure of this compound positions it as a candidate for addressing various challenges in agriculture and human health.

Potential Contributions:

Agriculture:

Herbicide Development: Investigating its potential as a novel herbicide, particularly against weeds that have developed resistance to existing herbicides. google.comgoogle.com Its different structural features might lead to a different spectrum of activity or a lower propensity for resistance development.

Fungicide and Insecticide Screening: Evaluating its activity against important plant pathogens and insect pests.

Plant Growth Regulation: Exploring its potential as a plant growth regulator, beyond its possible herbicidal effects. google.com

Human Health:

Drug Discovery: Screening the compound for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects, as many pyridine-containing compounds exhibit such properties.

Antiparasitic Agents: Given the prevalence of the pyridine scaffold in antiparasitic drugs, its efficacy against diseases like malaria and leishmaniasis could be investigated.

The exploration of these future research perspectives and the application of advanced methodologies will be crucial in determining the scientific and practical value of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid derivatives?

  • Methodological Answer: A telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid in acetonitrile (MeCN), followed by intramolecular cyclization in refluxing acetic acid, has been optimized for synthesizing structurally related furylquinoline-acetic acid derivatives. This approach emphasizes atom economy, readily available reagents, and simplified purification . For analogous aryloxyacetic acids, coupling reactions between phenols and bromoacetic acid derivatives under basic conditions (e.g., NaOH in water) are frequently utilized, as demonstrated in the synthesis of sulfanyl-acetic acid derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Comprehensive structural elucidation requires:
  • 1H and 13C NMR to confirm proton environments and carbon frameworks.
  • 2D-NMR (e.g., COSY, HMBC) to resolve regiochemical ambiguities in polycyclic systems .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • IR spectroscopy to identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages .

Q. How are solubility and stability challenges addressed during experimental handling?

  • Methodological Answer:
  • Solubility: Use polar aprotic solvents (e.g., DMSO, MeCN) for dissolution, as evidenced in crystallization studies of sulfanyl-acetic acid derivatives .
  • Stability: Store under inert atmospheres (N₂/Ar) at low temperatures (-20°C) to prevent oxidation or hydrolysis. Safety data for analogous pyridinyl-acetic acids recommend minimizing exposure to moisture and light .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in the synthesis of derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations assess electronic effects of substituents on pyridine or phenyl rings, guiding predictions of nucleophilic/electrophilic sites. For example, electron-withdrawing groups on the pyridine ring enhance electrophilicity at the oxygen bridge, favoring specific cyclization pathways. Molecular docking studies on analogous AP-M inhibitors further correlate substituent effects with biological activity .

Q. What mechanistic insights explain contradictions in reaction yields under varying conditions?

  • Methodological Answer: Conflicting yields in multicomponent reactions (e.g., telescoped vs. stepwise protocols) arise from:
  • Kinetic vs. thermodynamic control: Refluxing acetic acid promotes thermodynamically favored cyclization, while lower temperatures may trap intermediates .
  • Catalyst effects: Acidic conditions (e.g., HCl) in workup steps can protonate intermediates, altering reaction pathways. Systematic optimization using Design of Experiments (DoE) is recommended to balance competing factors .

Q. How does structural modification of the acetic acid moiety influence biological activity?

  • Methodological Answer:
  • Amide derivatives: Substituting the carboxylic acid with amide groups (e.g., 2-oxopyrrolidin-1-yl acetamido) enhances bioavailability and target affinity, as seen in AP-M inhibitors. Bioisosteric replacements (e.g., sulfonyl, phosphonooxy) alter polarity and hydrogen-bonding capacity .
  • Coordination chemistry: The acetic acid group chelates metal ions, enabling applications in metallodrugs or coordination polymers. Crystal structure analyses (e.g., X-ray diffraction) validate binding modes .

Q. What strategies resolve spectral data discrepancies in structurally complex derivatives?

  • Methodological Answer:
  • 2D-NMR: HMBC correlations differentiate between isomeric products (e.g., para vs. meta substitution on phenyl rings) .
  • Isotopic labeling: 13C-enriched analogs aid in tracing carbon connectivity in mass spectrometry .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Conditions

Reaction TypeReagents/ConditionsYieldReference
Multicomponent telescoped8-Hydroxyquinoline, 4-methylglyoxal, Meldrum’s acid, MeCN → AcOH reflux60-75%
Phenol-bromoacetic acid couplingNaOH, H₂O, 2-bromoacetic acid, RT85-99%

Q. Table 2. Biological Activity of Analogous Compounds

DerivativeTarget/ApplicationKey FindingReference
2-(4-Acetamidophenoxy)acetic acidAP-M enzyme inhibitionIC₅₀ = 12 µM (structure-activity via amide substitution)
Sulfanyl-acetic acidCoordination polymersMetal chelation confirmed via XRD

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